molecular formula C20H15FN2O2S2 B2609865 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylthio)benzamide CAS No. 922404-24-8

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylthio)benzamide

Cat. No. B2609865
CAS RN: 922404-24-8
M. Wt: 398.47
InChI Key: NSDQSYCPFAEKMQ-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylthio)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.

Scientific Research Applications

Antimicrobial Applications

Compounds containing the fluorobenzamide and thiazole structures have demonstrated significant antimicrobial properties. For instance, research by Desai, Rajpara, and Joshi (2013) highlighted the synthesis of fluorobenzamides with thiazole and thiazolidine rings, showing promising antimicrobial activity against a range of bacteria and fungi. The presence of a fluorine atom was crucial for enhancing antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).

Antitumor Properties

Fluorinated benzothiazoles have been investigated for their potent cytotoxic activities against various cancer cell lines, including breast and lung cancer cells. Hutchinson et al. (2001) found that fluorinated 2-(4-aminophenyl)benzothiazoles were extremely potent in inhibiting tumor cell growth, showcasing their potential as antitumor agents (Hutchinson et al., 2001).

Synthesis and Evaluation of Derivatives

The synthesis and antimicrobial study of substituted 2-aminobenzothiazoles derivatives, as conducted by Anuse et al. (2019), demonstrate the potential of these compounds in designing more potent antimicrobial agents. The study included docking properties and in vitro evaluations, revealing compounds with significant activity against resistant bacterial strains (Anuse et al., 2019).

Development of Fluorescent Sensors

Benzimidazole and benzothiazole conjugated Schiff bases have been designed as fluorescent sensors for metal ions such as Al3+ and Zn2+. These compounds exhibit large Stokes shifts and good sensitivity, making them suitable for detecting specific analytes in various applications (Suman et al., 2019).

Gelation Behavior and Supramolecular Chemistry

N-(thiazol-2-yl)benzamide derivatives have shown to act as supramolecular gelators, with specific derivatives displaying gelation behavior towards ethanol/water mixtures. The study of these compounds helps understand the role of methyl functionality and non-covalent interactions in gelation behavior, contributing to the development of new materials with tailored properties (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S2/c1-26-16-6-2-4-13(10-16)19(24)23(12-15-5-3-9-25-15)20-22-17-8-7-14(21)11-18(17)27-20/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDQSYCPFAEKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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